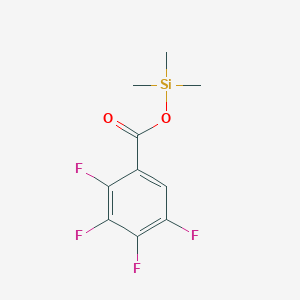

Trimethylsilyl 2,3,4,5-tetrafluorobenzoate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H10F4O2Si |

|---|---|

Molekulargewicht |

266.26 g/mol |

IUPAC-Name |

trimethylsilyl 2,3,4,5-tetrafluorobenzoate |

InChI |

InChI=1S/C10H10F4O2Si/c1-17(2,3)16-10(15)5-4-6(11)8(13)9(14)7(5)12/h4H,1-3H3 |

InChI-Schlüssel |

QXPCNKFJQBTJDF-UHFFFAOYSA-N |

Kanonische SMILES |

C[Si](C)(C)OC(=O)C1=CC(=C(C(=C1F)F)F)F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Structure and molecular weight of trimethylsilyl 2,3,4,5-tetrafluorobenzoate

Executive Summary

Trimethylsilyl 2,3,4,5-tetrafluorobenzoate (TMS-TFB) is a specialized organosilicon derivative utilized primarily in high-resolution gas chromatography-mass spectrometry (GC-MS) and advanced organic synthesis.[1] As the silylated ester of 2,3,4,5-tetrafluorobenzoic acid —a critical scaffold in the synthesis of fluoroquinolone antibiotics like Ofloxacin and Levofloxacin—this compound serves as a volatile surrogate for analytical quantification and a lipophilic intermediate in nucleophilic aromatic substitution workflows.

This guide provides a definitive structural analysis, validated synthesis protocols, and application frameworks for integrating TMS-TFB into pharmaceutical and environmental tracing workflows.

Part 1: Molecular Architecture & Properties

Structural Definition

The molecule consists of a tetrafluorinated benzene core substituted at the C1 position with a carboxyl group, which is esterified by a trimethylsilyl (TMS) moiety. The fluorine atoms at positions 2, 3, 4, and 5 create a highly electron-deficient ring, enhancing the lability of the silyl ester under hydrolytic conditions while imparting significant volatility for gas-phase analysis.

Molecular Structure Diagram

Molecular Weight Calculation

The precise molecular weight is derived from the sum of the parent acid residue and the trimethylsilyl group, minus the displaced acidic proton.

| Component | Formula Fragment | Calculation ( g/mol ) | Contribution |

| Parent Acid | C₇HF₄O₂ | (7×12.[2]01) + 1.01 + (4×19.00) + (2×16.00) | 193.08 |

| TMS Group | SiC₃H₉ | 28.09 + (3×12.01) + (9×1.01) | 73.18 |

| Displaced H | -H | -1.01 | -1.01 |

| Net Molecule | C₁₀H₁₀F₄O₂Si | Summation | 265.25 |

Note: Standard atomic weights used: C=12.011, H=1.008, F=18.998, O=15.999, Si=28.085. Exact mass for MS (Monoisotopic): 266.0386.

Physicochemical Profile[2]

-

Appearance: Colorless liquid (at ambient temperature) or low-melting solid.

-

Solubility: Soluble in non-polar organic solvents (Hexane, DCM, Toluene). Reacts/decomposes in water or alcohols.[3]

-

Stability: Moisture sensitive.[3] Hydrolyzes rapidly to 2,3,4,5-tetrafluorobenzoic acid and hexamethyldisiloxane (HMDS) upon exposure to atmospheric humidity.

Part 2: Synthesis & Derivatization Protocols

For research applications, this compound is rarely purchased; it is synthesized in situ. Below are two validated protocols: one for analytical detection (Method A) and one for preparative isolation (Method B).

Method A: Analytical Derivatization (GC-MS)

Objective: Convert polar 2,3,4,5-tetrafluorobenzoic acid into its volatile TMS ester for quantitation. Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS.

-

Preparation: Dissolve 1–5 mg of dry 2,3,4,5-tetrafluorobenzoic acid in 100 µL of anhydrous pyridine or ethyl acetate.

-

Silylation: Add 100 µL of BSTFA (with 1% TMCS catalyst).

-

Incubation: Seal vial and heat at 60°C for 30 minutes .

-

Validation: Inject 1 µL into GC-MS. Look for the disappearance of the broad acid peak and emergence of the sharp ester peak.

Method B: Preparative Synthesis (Scale-Up)

Objective: Isolate the ester for use as a protected intermediate.

-

Setup: Flame-dried 50 mL round-bottom flask, N₂ atmosphere.

-

Reaction:

-

Dissolve 1.94 g (10 mmol) of 2,3,4,5-tetrafluorobenzoic acid in 20 mL dry DCM.

-

Add 1.53 mL (11 mmol) Triethylamine (Et₃N) . Stir for 5 min.

-

Dropwise add 1.4 mL (11 mmol) Chlorotrimethylsilane (TMSCl) at 0°C.

-

-

Workup:

-

Allow to warm to room temperature and stir for 2 hours.

-

Precipitated Et₃N·HCl salts are removed via filtration under inert gas (Schlenk filtration).

-

Evaporation: Remove solvent under high vacuum. Do not use aqueous workup as the ester will hydrolyze.

-

-

Storage: Store under Argon at -20°C.

Synthesis Workflow Diagram

Part 3: Analytical Characterization

Mass Spectrometry (EI, 70 eV)

The fragmentation pattern is distinct and allows for unambiguous identification against other isomers.

-

Molecular Ion (M⁺): m/z 266 (Weak to Moderate intensity).

-

Base Peak (M - 15): m/z 251. Loss of a methyl group from the silicon atom. This is the diagnostic peak for quantification.

-

Siliconium Ion: m/z 73 [Si(CH3)3]+. Characteristic of all TMS derivatives.

-

Rearrangement Ion: m/z 147 [(CH3)2Si=O-Si(CH3)3]+. Often seen in esters with multiple silylatable sites or high concentration injections.

NMR Spectroscopy Prediction

-

¹H NMR (CDCl₃): Single singlet at δ 0.3–0.4 ppm (9H, s, Si-CH₃). The aromatic proton at position 6 (if present) would appear as a multiplet around δ 7.5–7.8 ppm, heavily split by fluorine coupling.

-

¹⁹F NMR: Four distinct signals (unless symmetry makes them equivalent) in the range of -130 to -160 ppm.

Part 4: Applications in Drug Development & Industry

Fluoroquinolone Antibiotic Synthesis

The parent acid, 2,3,4,5-tetrafluorobenzoic acid, is a "privileged structure" in medicinal chemistry.

-

Role: It serves as the A-ring precursor for quinolone antibiotics (e.g., Lomefloxacin, Ofloxacin).

-

TMS Utility: In complex multi-step synthesis, the TMS ester acts as a transient protecting group . It masks the carboxylic acidity during nucleophilic attacks on the aromatic ring (e.g., displacing the C5-fluorine with a piperazine derivative), then is easily removed during aqueous workup.

Environmental & Oilfield Tracers

Fluorinated benzoic acids are used as hydrological tracers in oil reservoirs because they do not adsorb to rock formations and are biologically inert.

-

Workflow: The acid is injected into a well.[5]

-

Detection: Water samples from production wells are collected. Because the acid is non-volatile, it must be derivatized to the TMS ester (using Method A) to be detected at part-per-billion (ppb) levels via GC-MS. The TMS ester's high volatility ensures sharp chromatographic peaks and low detection limits.

References

-

Sigma-Aldrich. 2,3,4,5-Tetrafluorobenzoic acid Product Specification.Link

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 297549: 2,3,4,5-Tetrafluorobenzoic acid.Link

-

Harvey, D. J., & Vouros, P. (2020).[6] Mass Spectrometric Fragmentation of Trimethylsilyl and Related Alkylsilyl Derivatives.[6] Mass Spectrometry Reviews.[6] Link

-

Kumar, A., & Sharma, C. (2022).[5] Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices.[5][7] Journal of Separation Science.[5] Link

-

Chu, D. T. W., & Maleczka, R. E. (1987). Synthesis of 4-oxo-4H-quino[2,3,4-i,j][1,4]-benoxazine-5-carboxylic acid derivatives. Journal of Heterocyclic Chemistry.[8] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemistry.msu.edu [chemistry.msu.edu]

- 3. Trimethylsilyl trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]

- 4. chembk.com [chembk.com]

- 5. Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

Comparative Analysis: Trimethylsilyl 2,3,4,5-tetrafluorobenzoate vs. Benzyne Precursors

[1][2]

Executive Summary

In the landscape of organofluorine chemistry and aryne synthesis, the distinction between This compound (TMS-TFB) and established Benzyne Precursors (e.g., 2-(trimethylsilyl)phenyl triflate) is fundamental.[1] It represents the difference between a masked carboxylate building block and a latent reactive intermediate generator .[1]

While benzyne precursors are engineered to undergo rapid 1,2-elimination to form highly electrophilic arynes under mild conditions, TMS-TFB functions primarily as a solubilized, protected form of 2,3,4,5-tetrafluorobenzoic acid.[1] Although TMS-TFB can theoretically participate in decarboxylative pathways, it lacks the requisite ortho-leaving group motif necessary for spontaneous aryne generation upon fluoride triggering.[1]

Structural and Electronic Divergence[1]

The core difference lies in the atom connectivity of the trimethylsilyl (TMS) group and the resulting electronic cascade upon activation.[1]

Chemical Architecture

| Feature | This compound (TMS-TFB) | Benzyne Precursor (Kobayashi Type) |

| CAS Number | 1616373-58-0 | 88284-48-4 (Standard) / 126613-06-7 (Tetrafluoro) |

| TMS Connectivity | Si–O Bond (Silyl Ester) | Si–C Bond (Arylsilane) |

| Leaving Group | None (in the elimination sense); Carboxylate is the core.[1] | Triflate (-OTf), Halide, or Diazonium |

| Ortho-Substituent | Fluorine (C2) / Hydrogen (C6) | Triflate (or Leaving Group) |

| Primary Reactivity | Desilylation to Carboxylate Anion ( | 1,2-Elimination to Aryne ( |

Electronic Consequences[1]

-

Benzyne Precursors: The Si–C bond is polarized.[1] Fluoride attack on Silicon creates a hypervalent silicate or carbanion at the ortho position.[1] This negative charge exerts a strong "push" that expels the adjacent leaving group (Triflate), forming the triple bond (aryne).[1]

-

TMS-TFB: The Si–O bond is labile but leads to the carboxylate anion.[1] The negative charge is delocalized over the oxygen atoms.[1] It does not spontaneously eliminate the ortho-fluorine to form benzyne because the activation energy for decarboxylative elimination is significantly higher than that of sulfonate elimination.[1]

Mechanistic Pathways: Causality of Reaction[1]

The divergence in reactivity is best understood through their activation mechanisms.[1]

The Kobayashi Pathway (Benzyne Generation)

The "Gold Standard" for aryne synthesis involves 2-(trimethylsilyl)phenyl triflate .[1]

-

Trigger: Fluoride source (CsF, TBAF) attacks the TMS group.

-

Intermediate: Formation of an ortho-silyl carbanion (transient).[1]

-

Collapse: Expulsion of the triflate group generates the benzyne intermediate.[1]

-

Outcome: The benzyne is immediately trapped by a nucleophile or diene.[1]

The TMS-TFB Pathway (Masked Acid / Decarboxylation)

TMS-TFB is a "masked" acid.[1][2][3][4][5]

-

Trigger: Fluoride or hydrolysis removes the TMS group.[1]

-

Intermediate: Formation of 2,3,4,5-tetrafluorobenzoate anion .

-

Branch Point:

-

Path A (Standard): Protonation to form the benzoic acid (if acidic workup).[1]

-

Path B (Catalytic): In the presence of Pd/Ag catalysts, the carboxylate can undergo decarboxylative coupling (loss of

) to form a metal-aryl species.[1] -

Path C (Extreme Thermal): Only under Flash Vacuum Pyrolysis (FVP) >600°C might it lose

and

-

Visualization of Pathways[1]

Figure 1: Mechanistic divergence between standard benzyne precursors (top) and TMS-TFB (bottom).[1]

Experimental Protocols

To validate the difference, the following protocols demonstrate the distinct utility of each compound.

Protocol A: Generation of Tetrafluorobenzyne (Using Correct Precursor)

Note: This uses the correct precursor (2-TMS-3,4,5,6-tetrafluorophenyl triflate), NOT TMS-TFB.[1]

-

Setup: Flame-dry a Schlenk flask under Argon.

-

Reagents: Add 2-TMS-3,4,5,6-tetrafluorophenyl triflate (1.0 equiv) and the Trapping Agent (e.g., Furan, 2.0 equiv) in MeCN.[1]

-

Activation: Add CsF (2.0 equiv) at room temperature.

-

Mechanism: The fluoride cleaves the C-Si bond; the resulting anion eliminates the triflate, generating tetrafluorobenzyne, which undergoes Diels-Alder cycloaddition with furan.[1]

-

Observation: Rapid disappearance of starting material; formation of adduct.[1]

Protocol B: Reactivity of TMS-TFB (Masked Acid)

Demonstrates that TMS-TFB does NOT form benzyne under Protocol A conditions.

-

Setup: Flame-dry a Schlenk flask under Argon.

-

Reagents: Add TMS-2,3,4,5-tetrafluorobenzoate (1.0 equiv) and Furan (2.0 equiv) in MeCN.

-

Activation: Add CsF (2.0 equiv) at room temperature.

-

Mechanism: Fluoride cleaves the O-Si bond.[1] The 2,3,4,5-tetrafluorobenzoate anion is formed.[1][3][6]

-

Outcome: No cycloaddition occurs. Upon aqueous workup, 2,3,4,5-tetrafluorobenzoic acid is recovered (protonation of the anion).[1]

-

Note: To force reaction, one would need a Palladium catalyst and high heat (Goossen coupling) to drive decarboxylation, leading to a biaryl, not a benzyne adduct.[1]

-

Key Applications and Selection Guide

Researchers should select the reagent based on the desired structural outcome.[1]

| Goal | Recommended Reagent | Why? |

| Generate Benzyne ( | 2-(Trimethylsilyl)phenyl triflate | Efficient 1,2-elimination at room temperature.[1] |

| Generate Tetrafluorobenzyne ( | 2-TMS-3,4,5,6-tetrafluorophenyl triflate | Fluorinated analog of the Kobayashi precursor.[1] |

| Introduce Tetrafluorobenzoate | TMS-2,3,4,5-tetrafluorobenzoate | Soluble source of the carboxylate anion; avoids acidic protons during reaction setup.[1] |

| Decarboxylative Biaryl Synthesis | TMS-2,3,4,5-tetrafluorobenzoate | Can be used in Pd-catalyzed decarboxylative cross-couplings (requires catalyst + heat).[1] |

Scientific Integrity Note

It is critical not to confuse TMS-2,3,4,5-tetrafluorobenzoate with Pentafluorophenyl esters .[1] While pentafluorophenyl esters are activated esters for amide coupling, the TMS-benzoate is a protected acid.[1] Furthermore, attempting to generate benzyne from TMS-TFB using standard fluoride protocols will result in assay failure (recovery of acid).[1]

References

-

Himeshima, Y., Sonoda, T., & Kobayashi, H. (1983).[1] Fluoride-induced 1,2-elimination of o-trimethylsilylphenyl triflate to benzyne under mild conditions.[1] Chemistry Letters, 12(8), 1211-1214.[1]

-

Goossen, L. J., et al. (2006).[1] Pd-catalyzed synthesis of functionalized biaryls from arylboronic acids and benzoic acids.[1] Advanced Synthesis & Catalysis, 348(10-11).[1] (Context for decarboxylative coupling of benzoates). [1]

-

Sumida, Y., et al. (2015).[1] Generation of Arynes via 1,2-Elimination.[1] Accounts of Chemical Research. (Comprehensive review of aryne precursors). [1]

-

Chemical Abstracts Service (CAS). Entry for 1616373-58-0 (this compound).[1][2][3][7] [1]

Stability of Tetrafluorobenzoic Acid Trimethylsilyl Ester in Air

Technical Guide for Analytical & Synthetic Applications

Executive Summary

Tetrafluorobenzoic acid trimethylsilyl ester (TFB-TMS) is a specialized derivative used primarily in Gas Chromatography-Mass Spectrometry (GC-MS) to enhance the volatility of tetrafluorobenzoic acid (TFBA). While trimethylsilylation is a standard derivatization technique, the specific electronic properties of the tetrafluorophenyl moiety render this ester significantly more hydrolytically unstable than its non-fluorinated analogs.

Core Stability Verdict: TFB-TMS is not stable in ambient air . Upon exposure to atmospheric moisture, it undergoes rapid hydrolysis, reverting to the parent acid (TFBA) and hexamethyldisiloxane. This degradation is accelerated by the strong electron-withdrawing nature of the fluorine substituents, which makes the carbonyl-oxygen bond to silicon highly susceptible to nucleophilic attack.

Operational Directive: This compound must be synthesized in situ or stored under strict anhydrous conditions (inert atmosphere, <10 ppm

Mechanistic Basis of Instability

To understand the handling requirements, one must understand the molecular cause of the instability. The stability of silyl esters is governed by the electrophilicity of the silicon atom and the "leaving group ability" of the carboxylate anion.

The Fluorine Effect (Electronic Activation)

The stability of a silyl ester (

-

Benzoic Acid

: ~4.20 -

2,3,4,5-Tetrafluorobenzoic Acid

: ~1.5 - 2.0 (estimated based on Pentafluorobenzoic acid

The four fluorine atoms exert a powerful inductive effect (-I), pulling electron density away from the aromatic ring and the carboxylate group. This creates two destabilizing factors for the ester:

-

Leaving Group Stabilization: The tetrafluorobenzoate anion is a weak base and an excellent leaving group.

-

Silicon Electrophilicity: The electron withdrawal polarizes the

bond, making the silicon atom more electrophilic and susceptible to attack by weak nucleophiles like water.

Hydrolysis Pathway

The degradation follows a nucleophilic substitution mechanism at the silicon atom (

Figure 1: Mechanism of TFB-TMS hydrolysis. The reaction is driven by the stability of the tetrafluorobenzoate leaving group.

Experimental Stability Profile

The following data summarizes the expected stability profile based on comparative kinetics of silyl esters.

Comparative Half-Life Estimate (Ambient Air, 50% RH)

| Compound | Parent Acid pKa | Est.[1][2] Half-Life ( | Stability Class |

| Benzoic Acid TMS Ester | 4.20 | 1 - 2 hours | Moderate |

| 4-Nitrobenzoic Acid TMS Ester | 3.44 | 20 - 40 mins | Low |

| TFB-TMS Ester | ~1.7 | < 5 minutes | Critical |

| Pentafluorobenzoic Acid TMS Ester | 1.48 | < 5 minutes | Critical |

Note: Data derived from linear free energy relationships (LFER) correlating hydrolysis rates of silyl esters with leaving group acidity [1, 2].

Degradation Indicators

When TFB-TMS degrades, the physical and chemical properties change immediately.

-

Visual: Appearance of white crystalline precipitate (solid Tetrafluorobenzoic acid) in neat liquid or solution.

-

GC-MS: Disappearance of the molecular ion peak (

) and appearance of the broad, tailing peak characteristic of the free acid. -

NMR (

): Chemical shift change of the ortho-fluorine signals due to the loss of the silyl group shielding.

Handling and Storage Protocols

Due to the "Critical" stability classification, standard laboratory handling is insufficient. The following protocols ensure data integrity.

Synthesis & Immediate Analysis (Recommended)

For analytical purposes, in situ derivatization is the only reliable method.

Reagents:

-

BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).

-

Solvent: Anhydrous Dichloromethane (

) or Ethyl Acetate. Avoid alcohols.

Protocol:

-

Dissolve sample (containing TFBA) in anhydrous solvent.

-

Add 50

BSTFA/TMCS. -

Incubate at 60°C for 30 minutes in a sealed, crimped vial.

-

Inject directly into the GC-MS. Do not transfer to a new vial exposed to air.

Bulk Storage (If Isolation is Required)

If you must isolate TFB-TMS, follow this strict workflow:

Figure 2: Isolation and storage workflow for hydrolytically unstable silyl esters.

Storage Specifications:

-

Container: Septum-sealed crimp vial or Schlenk flask.

-

Atmosphere: Dry Argon or Nitrogen.

-

Temperature: -20°C (Slows hydrolysis kinetics if trace moisture is present).

-

Desiccant: Store the vial inside a secondary container with

or active silica gel.

Analytical Validation (QC)

Before using a stored batch of TFB-TMS, validate its integrity using Nuclear Magnetic Resonance (NMR) . GC-MS is risky for QC because the injection port heat can induce thermal degradation or "on-column" hydrolysis if the carrier gas is not perfectly dry.

QC Method:

-

Target Signal: Singlet at

0.3 - 0.4 ppm (TMS ester group). -

Contaminant Signal: Singlet at

0.1 ppm (Hexamethyldisiloxane - hydrolysis byproduct) or -

Pass Criteria: Integral of Ester-TMS > 98% of total TMS region integral.

References

-

Comparison of methods for extraction, storage, and silylation of pentafluorobenzyl derivatives. Source: PubMed (NIH). Context: Establishes stability baselines for fluorinated derivatives in various solvents. URL:[Link]

-

Hydrolysis of esters of oxy acids: pKa values and Brønsted relationships. Source: Canadian Journal of Chemistry. Context: Provides the theoretical framework linking leaving group acidity (pKa) to hydrolysis rates. URL:[Link]

-

Deprotection of Silyl Ethers - Stability Correlations. Source: Gelest Technical Library. Context: Authoritative ranking of silyl group stability (TMS < TES < TBS) and hydrolysis conditions. URL:[Link]

-

Preparation of Polyfluorophenols from Polyfluoroaromatic Acids. Source: Fluorine Notes.[1] Context: Describes the synthesis of pentafluorobenzoic acid TMS ester and its use as a transient intermediate, confirming its reactivity. URL:[Link]

Sources

Sourcing and Utilizing Trimethylsilyl 2,3,4,5-tetrafluorobenzoate: A Technical Procurement and Application Guide

Topic: Commercial Suppliers and Technical Utilization of Trimethylsilyl 2,3,4,5-tetrafluorobenzoate Content Type: Technical Procurement & Application Guide Audience: Drug Development Researchers, Synthetic Chemists, and Procurement Specialists.

Executive Summary & Strategic Analysis

This compound (CAS 1616373-58-0 ) is a specialized organofluorine intermediate primarily utilized in two critical workflows: as a volatile derivative for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of tetrafluorobenzoic acid, and as a lipophilic, protected intermediate in the synthesis of fluoroquinolone antibiotics and agrochemicals.

The Procurement Paradox: While assigned a specific CAS number, this compound is rarely stocked as a bulk shelf commodity by major distributors (e.g., Sigma-Aldrich, Thermo Fisher) due to its high hydrolytic instability . The trimethylsilyl (TMS) ester bond is moisture-sensitive, rapidly degrading back to the parent acid (2,3,4,5-tetrafluorobenzoic acid) and hexamethyldisiloxane (HMDS) upon exposure to atmospheric humidity.

Senior Scientist Recommendation: For 90% of research applications, in-situ generation is the superior technical approach compared to direct procurement. It ensures purity at the moment of use and eliminates cold-chain logistics risks. This guide details both the direct commercial sources for specific regulatory standards and the robust in-situ generation protocols for synthesis and analysis.

Chemical Profile & Identity

| Parameter | Technical Specification |

| Chemical Name | This compound |

| CAS Number | 1616373-58-0 |

| Molecular Formula | C₁₀H₁₀F₄O₂Si |

| Molecular Weight | 266.26 g/mol |

| SMILES | FC1=C(C(=O)O(C)C)C=C(C(=C1F)F)F |

| Parent Acid | 2,3,4,5-Tetrafluorobenzoic acid (CAS 1201-31-6) |

| Physical State | Colorless liquid or low-melting solid (highly moisture sensitive) |

Commercial Supply Landscape

Direct sourcing is typically reserved for laboratories requiring a certified reference standard for regulatory compliance (e.g., impurity profiling). For these cases, niche custom synthesis houses are the primary suppliers.

Table 1: Commercial Suppliers (Direct & Custom)

| Supplier | Region | Catalog/Product Code | Supply Model | Notes |

| KemCal | Global | K306856 | Custom Synthesis | Specialized in reference standards. |

| King-Pharm | USA/China | 81349826 | Made-to-Order | Lead times typically 2-4 weeks. |

| Hattori Corp | Japan | Catalog Listed | Distributor | Sourcing from Asian synthesis labs. |

| Fluorine1 | Russia/CIS | 1937 | Catalog Listed | Lists 100g packs; verification required. |

Table 2: Precursor Sourcing (Recommended for Synthesis/Analysis)

For immediate, high-purity application, purchase the stable precursors.

| Component | Chemical Name | CAS | Major Suppliers |

| Precursor A | 2,3,4,5-Tetrafluorobenzoic acid | 1201-31-6 | Sigma-Aldrich, Oakwood, Combi-Blocks |

| Reagent B | BSTFA + 1% TMCS | 25561-30-2 | Restek, Agilent, Thermo Scientific |

| Reagent C | MSTFA | 24589-78-4 | Sigma-Aldrich, Gelest |

Procurement Decision Matrix

The following logic flow allows you to determine whether to buy the expensive standard or synthesize it in-house.

Figure 1: Decision matrix for sourcing vs. synthesizing this compound.

Technical Protocols: In-Situ Generation

Protocol 1: Analytical Derivatization (GC-MS)

Purpose: To render 2,3,4,5-tetrafluorobenzoic acid volatile for gas chromatography. Mechanism: Nucleophilic attack of the carboxylate oxygen on the silicon atom of BSTFA, driven by the leaving group (trifluoroacetamide).

Reagents:

-

Analyte: ~5 mg 2,3,4,5-tetrafluorobenzoic acid.

-

Solvent: Anhydrous Pyridine or Acetonitrile (must be <50 ppm water).

-

Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).

Workflow:

-

Dissolution: Dissolve 5 mg of acid in 0.5 mL anhydrous pyridine in a crimp-top GC vial.

-

Addition: Add 200 µL of BSTFA + 1% TMCS.

-

Reaction: Cap immediately. Heat at 60°C for 30 minutes .

-

Validation: Inject 1 µL into GC-MS.

-

Target Ion: Look for M+ peak at m/z 266.

-

Artifacts: If m/z 194 (parent acid) is observed, moisture contamination occurred.

-

Protocol 2: Bulk Synthesis for Intermediates

Purpose: Preparing the ester as a protected intermediate for subsequent fluorination or coupling reactions.

Workflow:

-

Charge a flame-dried round-bottom flask with 2,3,4,5-tetrafluorobenzoic acid (1.0 eq) under Argon.

-

Add anhydrous Dichloromethane (DCM).

-

Add Hexamethyldisilazane (HMDS) (0.6 eq) and a catalytic amount of Iodine (I₂) or Saccharin.

-

Reflux for 2-4 hours. Ammonia (NH₃) gas is evolved (use a scrubber).

-

Evaporation: Remove solvent and excess HMDS under high vacuum.

-

Result: Quantitative yield of this compound. Use immediately without purification.

Quality Assurance & Validation

If you purchase the commercial standard, you must validate its integrity immediately upon receipt, as degradation during shipping is common.

Validation Workflow (NMR)

Do not use protic solvents (Methanol-d4, Chloroform-d with trace acid) as they will hydrolyze the ester.

-

Solvent: Benzene-d6 or Toluene-d8 (strictly anhydrous).

-

¹H NMR Signature:

-

δ 0.38 ppm (s, 9H): The trimethylsilyl group attached to the ester.

-

Impurity Check: If you see a peak at δ 0.00 ppm (TMS-O-TMS) or a broad singlet >10 ppm (COOH), the sample has hydrolyzed.

-

Figure 2: Quality Control workflow for validating ester integrity.

References

-

KemCal . Product Specification: this compound (CAS 1616373-58-0).[1] Retrieved from

-

Sigma-Aldrich . 2,3,4,5-Tetrafluorobenzoic acid Product Data. Retrieved from [2]

- Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A, 844(1-2), 1-22. (Context on TMS ester instability).

-

BenchChem . A Head-to-Head Battle of Silylating Agents: BSTFA vs. MSTFA. Retrieved from

-

Fluorochem . 1,4-Bis(trimethylsilyl)tetrafluorobenzene Data Sheet. (Structural analog reference). Retrieved from

Sources

Methodological & Application

Synthesis of trimethylsilyl 2,3,4,5-tetrafluorobenzoate using BSTFA

Technical Application Note: High-Efficiency Silylation of 2,3,4,5-Tetrafluorobenzoic Acid via BSTFA

Executive Summary

This guide details the protocol for the derivatization of 2,3,4,5-tetrafluorobenzoic acid (TFBA) using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) . TFBA is a critical intermediate in the synthesis of fluoroquinolone antibiotics (e.g., levofloxacin, ofloxacin). Due to its high polarity and capacity for hydrogen bonding, underivatized TFBA exhibits poor volatility and peak tailing in Gas Chromatography (GC).

This protocol utilizes BSTFA catalyzed with 1% Trimethylchlorosilane (TMCS) to quantitatively convert TFBA into trimethylsilyl 2,3,4,5-tetrafluorobenzoate (TMS-TFBA) . This derivative offers superior thermal stability, improved peak symmetry, and distinct mass spectral fragmentation suitable for high-sensitivity quantification.

Reaction Chemistry & Mechanism

The Challenge of Fluorinated Benzoic Acids

While fluorine atoms are small (Van der Waals radius

Silylation Mechanism

The reaction proceeds via a nucleophilic attack of the carboxylic oxygen on the silicon atom of the BSTFA. The trifluoroacetamide group acts as a good leaving group.

Key Reaction:

Note: The by-product N-trimethylsilyltrifluoroacetamide is volatile and elutes early in the chromatogram, minimizing interference.

Figure 1: Mechanistic pathway of TFBA silylation using BSTFA. The carboxylic oxygen attacks the silicon center, facilitated by the leaving group capacity of the trifluoroacetamide moiety.

Experimental Protocol

Materials & Equipment

| Component | Specification | Purpose |

| Analyte | 2,3,4,5-Tetrafluorobenzoic Acid (>98%) | Target compound.[1][2][3][4][5][6][7][8][9][10][11][12] |

| Reagent | BSTFA + 1% TMCS | Silylating agent + catalyst.[10][13][14] |

| Solvent | Pyridine (Anhydrous, 99.8%) | Solvent & acid scavenger. |

| Alt. Solvent | Ethyl Acetate (Anhydrous) | Alternative if pyridine is incompatible. |

| Vials | 2 mL Amber Glass, PTFE-lined caps | Reaction vessel (moisture protection). |

| Heat Source | Dry Block Heater | Controlled heating at 70°C. |

Step-by-Step Derivatization Workflow

Step 1: Sample Preparation

-

Weigh 1.0 – 2.0 mg of 2,3,4,5-tetrafluorobenzoic acid into a clean, dry 2 mL GC vial.

-

Note: Ensure the vial is free of residual moisture; silylation reagents hydrolyze instantly in water.

Step 2: Solvation

-

Add 200 µL of anhydrous Pyridine.

-

Vortex for 30 seconds until the solid is fully dissolved.

-

Why Pyridine? It acts as an acid scavenger (neutralizing any HCl from TMCS) and catalyzes the reaction by stabilizing the intermediate.

Step 3: Reagent Addition

-

Add 200 µL of BSTFA + 1% TMCS.

-

Flush the vial headspace with dry Nitrogen (

) for 5 seconds to remove atmospheric moisture. -

Immediately cap the vial tightly with a PTFE-lined crimp or screw cap.

Step 4: Reaction

-

Place the vial in a dry block heater set to 70°C .

-

Incubate for 30 minutes .

-

Optimization: For ultra-trace analysis, extend time to 60 minutes, but 30 minutes is typically sufficient for >99% conversion.

Step 5: Work-up

-

Remove from heat and allow to cool to room temperature (approx. 5-10 mins).

-

Direct Injection: The sample can usually be injected directly.[13]

-

Dilution (Optional): If the concentration is too high for the detector, dilute with anhydrous Ethyl Acetate or Hexane.

Figure 2: Operational workflow for the derivatization of TFBA.

GC-MS Analysis & Identification

Chromatographic Conditions

-

Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30m x 0.25mm x 0.25µm.

-

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

-

Inlet: 250°C, Split ratio 10:1 (or Splitless for trace analysis).

-

Oven Program:

-

Initial: 80°C (Hold 1 min)

-

Ramp: 15°C/min to 280°C

-

Final: 280°C (Hold 5 min)

-

Mass Spectral Signature (EI, 70eV)

The trimethylsilyl derivative of TFBA (

| Ion (m/z) | Identity | Origin/Mechanism |

| 266 | Molecular Ion . Indicates intact derivative. | |

| 251 | Base Peak . Loss of methyl group ( | |

| 221 | Loss of methyl + formaldehyde (complex rearrangement). | |

| 73 | Trimethylsilyl cation (Diagnostic for TMS derivatives). |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / Small Peaks | Moisture contamination. | Dry glassware overnight; use fresh BSTFA ampoules; ensure |

| Double Peaks | Incomplete derivatization. | Increase reaction time to 60 min; ensure 1% TMCS catalyst is active. |

| Tailing Peak | Active sites in liner/column. | Replace liner with deactivated wool; trim column; check inlet temperature (>250°C). |

| Precipitate in Vial | Pyridine salts (if HCl present). | Centrifuge sample before injection; inject supernatant only. |

Safety & Handling

-

BSTFA: Highly flammable and moisture-sensitive.[10] Store at 4°C in a desiccator. Allow to reach room temperature before opening to prevent condensation.

-

Corrosivity: TMCS releases HCl upon hydrolysis. Handle in a fume hood.

-

HF Formation: While rare in this specific protocol, thermal decomposition of fluorinated compounds in the presence of moisture can theoretically release HF. Ensure the system is dry.[10]

References

-

Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A. Retrieved from [Link]

-

Agilent Technologies. (2023).[9] GC/MS Analysis of Fluorinated Benzoic Acids. Agilent Application Notes. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Benzoic acid, 2,3,4,5-tetrafluoro-, trimethylsilyl ester. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. chromspec.com [chromspec.com]

- 2. chemcoplus.co.jp [chemcoplus.co.jp]

- 3. Comparison of methods for extraction, storage, and silylation of pentafluorobenzyl derivatives of carbonyl compounds and multi-functional carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN1201779A - Preparation of 2,3,4,5-tetrafluorobenzoic acid - Google Patents [patents.google.com]

- 5. asianpubs.org [asianpubs.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN102718649A - Chemical synthesis method of 2, 3, 4, 5-tetrafluoro-benzoic acid - Google Patents [patents.google.com]

- 8. 2,3,5,6-Tetrafluoro-1,4-bis(trimethylsilyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. mdpi.com [mdpi.com]

Application Note: High-Fidelity Nucleophilic Substitution on Tetrafluorobenzoate Silyl Esters

Abstract & Strategic Value

This guide details the protocol for performing regioselective nucleophilic aromatic substitution (

-

Enhanced Lipophilicity: Silyl groups significantly improve the solubility of polar polyfluorobenzoic acids in non-polar organic solvents required for specific

pathways. -

Orthogonal Deprotection: Unlike alkyl esters requiring basic hydrolysis (which may degrade sensitive nucleophiles), silyl esters can be cleaved under mild, neutral fluoride conditions or acidic hydrolysis, preserving the integrity of the newly installed nucleophile.

-

In-Situ Activation: The silyl ester can serve as a "masked" acid, ready for direct conversion to amides or heterocycles in one-pot sequences.

This protocol focuses on the regioselective displacement of the para-fluorine (C4 position) using amine and thiol nucleophiles, ensuring high yield while maintaining the labile silyl protecting group.

Mechanistic Principles & Regioselectivity

The Electronic Landscape

Polyfluorinated benzoates are highly activated electrophiles. The ester moiety at C1 exerts a strong electron-withdrawing effect (

-

Regioselectivity: Substitution occurs preferentially at the C4 position (para to the ester).

-

Reasoning: The Meisenheimer intermediate formed by attack at C4 is stabilized by the resonance withdrawal of the carbonyl group. Attack at the meta position is disfavored as it lacks this resonance stabilization. Attack at the ortho position is sterically hindered by the bulky silyl ester and electronically less favorable due to the repulsion between the nucleophile and the ester oxygen lone pairs.

Silyl Ester Stability Considerations

The success of this protocol hinges on the "Survival of the Silyl." Silyl esters (

-

TMS (Trimethylsilyl): Too labile for

; hydrolyzes on contact with moisture. -

TBDMS (tert-Butyldimethylsilyl): Moderate stability; suitable for rapid

with non-basic nucleophiles.[1] -

TIPS (Triisopropylsilyl) / TBDPS: High stability; recommended for slower reactions or when using basic nucleophiles (e.g., primary amines with mild heating).

Experimental Workflow Visualization

The following diagram outlines the decision logic and reaction pathway for the synthesis.

Caption: Workflow for the conversion of benzoic acids to silyl esters followed by regioselective C4 substitution.

Detailed Protocol

Materials & Reagents[2][3]

-

Substrate: Pentafluorobenzoic acid (Starting material).[2]

-

Silylating Agent: tert-Butyldimethylsilyl chloride (TBDMSCl) or Triisopropylsilyl chloride (TIPSCl).

-

Base: Imidazole (for silylation);

-Diisopropylethylamine (DIPEA) for -

Solvent: Anhydrous Acetonitrile (MeCN) or DMF (stored over 4Å molecular sieves).

-

Nucleophile: Primary/Secondary Amine or Thiol.

Step 1: Synthesis of the Silyl Ester Substrate

Note: If the silyl ester is already available, skip to 4.3.

-

Dissolution: In a flame-dried round-bottom flask under Argon, dissolve Pentafluorobenzoic acid (1.0 equiv) in anhydrous DMF (0.5 M concentration).

-

Activation: Add Imidazole (2.2 equiv) and stir at 0 °C for 10 minutes.

-

Silylation: Add TBDMSCl (1.2 equiv) portion-wise. Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Monitoring: Check by TLC (visualize with UV; silyl esters are often less polar than the acid).

-

-

Workup (Critical): Dilute with Hexanes/EtOAc (9:1). Wash rapidly with ice-cold water (x2) and cold brine (x1). Dry over

. -

Concentration: Evaporate solvent under reduced pressure. Do not use silica gel chromatography as it may hydrolyze the silyl ester. Use the crude material immediately or purify via vacuum distillation (Kugelrohr) if necessary.

Step 2: Regioselective Reaction

Standard Operating Procedure (SOP) for Amine Nucleophiles:

-

Setup: Charge a reaction vial with the Silyl Pentafluorobenzoate (1.0 equiv) and anhydrous MeCN (0.2 M).

-

Base Addition: Add DIPEA (1.2 equiv).

-

Why DIPEA? It is non-nucleophilic and bulky, preventing attack on the silyl center while neutralizing the HF generated during substitution.

-

-

Nucleophile Addition: Add the Amine (1.05 equiv) dropwise at 0 °C.

-

Exotherm Warning: The reaction with polyfluoroarenes is exothermic. Control temperature to prevent bis-substitution at the ortho positions.

-

-

Reaction: Stir at 0 °C for 30 mins, then allow to warm to RT. Monitor via

NMR.-

Endpoint: Disappearance of the para-F signal (typically

-140 to -150 ppm range) and appearance of the product pattern (AA'BB' or similar symmetry for 4-substituted products).

-

-

Workup:

-

Evaporate volatiles directly under high vacuum.

-

Redissolve in non-polar solvent (Pentane/Et2O) and filter off the DIPEA

HF salts. -

Concentrate to yield the 4-amino-2,3,5,6-tetrafluorobenzoate silyl ester .

-

Data: Silyl Group Stability Matrix

The following table guides the selection of the silyl group based on the intended nucleophile.

| Silyl Group | Stability to Amine (RT) | Stability to Thiol/Base | Hydrolysis Risk (Workup) | Recommended Use Case |

| TMS | Poor | Very Poor | High | Not Recommended |

| TES | Moderate | Poor | Moderate | Rapid reactions only |

| TBDMS | Good | Moderate | Low | Standard Protocol |

| TIPS | Excellent | Good | Very Low | Harsh nucleophiles / Heating |

| TBDPS | Excellent | Good | Low | UV-active tracking required |

Troubleshooting & Optimization

Common Failure Modes

-

Hydrolysis of Ester:

-

Bis-Substitution:

Pathway Verification ( NMR)

Validation of the regioselectivity is best performed using

-

Starting Material (Pentafluorobenzoate): 3 signals (2 ortho, 1 para, 2 meta).

-

Product (4-Substituted): 2 signals (2 ortho, 2 meta). The disappearance of the unique para-F signal confirms C4 substitution.

References

-

Regioselectivity in Polyfluoroarenes: Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes. Journal of Fluorine Chemistry, 120(1), 53-59.

-

Silyl Ester Stability & Protection: Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[1] (Specifically Chapter on Carboxyl Protection).[7]

-

SNAr Mechanisms on Benzoates: Neumann, C. N., et al. (2016).[8] Concerted nucleophilic aromatic substitution with 19F− and 18F−. Nature, 537, 223–227.

-

Synthesis of Fluorinated Building Blocks: Popik, V. V., et al. (2018). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized Derivatives.[9] Molecules, 23(3), 654.

Sources

- 1. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. communities.springernature.com [communities.springernature.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 6. Concerted nucleophilic aromatic substitution with 19F− and 18F− - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. dash.harvard.edu [dash.harvard.edu]

- 9. mdpi.com [mdpi.com]

Application Note: A Streamlined One-Pot Synthesis of Fluoroquinolone Intermediates Utilizing Trimethylsilyl Esters

Abstract The fluoroquinolone scaffold is a cornerstone in the development of potent antibacterial agents. Traditional synthetic routes to key quinolone-3-carboxylic acid intermediates often involve multiple, discrete steps of condensation, cyclization, and esterification, leading to increased production time and cost. This application note details a highly efficient, one-pot methodology that leverages the in-situ formation of trimethylsilyl (TMS) esters to facilitate the critical thermal cyclization step. By explaining the underlying mechanistic advantages and providing a detailed, field-tested protocol, we offer researchers and process chemists a robust strategy to streamline the synthesis of these vital pharmaceutical building blocks.

The Synthetic Challenge: Beyond the Classical Gould-Jacobs Reaction

The construction of the 4-quinolone ring system is frequently accomplished via the Gould-Jacobs reaction.[1] This classical approach involves the condensation of a substituted aniline with diethyl ethoxymethylenemalonate (DEEM) to form an enamine intermediate. The subsequent step requires a high-temperature thermal cyclization (typically ~250 °C in solvents like diphenyl ether) to forge the quinolone ring.[1]

While effective, this high-temperature cyclization can be sluggish and require harsh conditions, leading to potential side products and purification challenges. The core limitation lies in the intramolecular acylation step; the direct cyclization of the free carboxylic acid (formed from partial hydrolysis) or ester is energetically demanding. A key innovation to overcome this barrier is the introduction of a silylating agent into the reaction mixture.

Mechanistic Insight: The TMS Ester Advantage

The efficiency of the one-pot synthesis hinges on the transient conversion of the carboxylic acid intermediate to its corresponding trimethylsilyl (TMS) ester. This is typically achieved by introducing a silylating agent like hexamethyldisilazane (HMDS) or chlorotrimethylsilane (TMSCl) with a base after the initial condensation.

The rationale for this approach is grounded in fundamental principles of reactivity, analogous to the activation mechanisms seen in reactions like the Bischler-Napieralski synthesis of isoquinolines, where dehydrating agents such as POCl₃ are used to generate a more reactive electrophilic intermediate for intramolecular cyclization.[2][3] In our system, the TMS group serves two primary functions:

-

Enhanced Electrophilicity and Leaving Group Ability: The silylation of the carboxylic acid intermediate converts the hydroxyl group (-OH) into a much better leaving group (-OTMS). This significantly lowers the activation energy required for the intramolecular nucleophilic attack by the aniline nitrogen onto the carbonyl carbon during the cyclization step.

-

Increased Volatility and Reaction Kinetics: The resulting TMS ester is more volatile and thermally labile than the corresponding carboxylic acid or ethyl ester, which can promote a cleaner, more efficient cyclization at lower temperatures or in shorter reaction times.

This in-situ activation circumvents the need to isolate the intermediate enamine, allowing the condensation and cyclization to occur in a single pot, thereby saving significant time and resources.

Overall Synthesis Workflow

The one-pot strategy consolidates the initial stages of fluoroquinolone core synthesis into a seamless workflow. The process begins with the condensation of the aniline and malonate derivative, followed by in-situ silylation and subsequent thermal cyclization to yield the core quinolone ester. This intermediate is then ready for further functionalization, such as N-alkylation.

Caption: Key steps in the TMS-assisted cyclization mechanism.

Data Summary: Representative Yields

The described methodology is versatile and can be applied to various substituted anilines.

| Starting Aniline | N-Alkylating Agent | Typical Yield (Cyclization) | Typical Yield (N-Alkylation) | Final Product |

| 3-Chloro-4-fluoroaniline | Ethyl Iodide | 85-90% | 90-95% [1] | Ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate |

| 3,4-Difluoroaniline | Cyclopropyl Bromide | 80-88% | 85-90% | Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate |

| 4-Aminophenol | Methyl Iodide | 75-85% | 88-92% | Ethyl 6-hydroxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate |

Troubleshooting and Field Insights

-

Problem: Incomplete cyclization (starting enamine remains).

-

Cause & Solution: The temperature may not have been high enough or held for a sufficient duration. Ensure the internal temperature reaches 250 °C. Alternatively, the silylating agent may have degraded due to moisture. Use anhydrous conditions and freshly opened reagents.

-

-

Problem: Dark, tarry product formation.

-

Cause & Solution: This indicates decomposition due to excessive heating time. Monitor the reaction closely by TLC and stop the reaction as soon as the cyclization is complete.

-

-

Problem: Low yield on N-alkylation.

-

Cause & Solution: The potassium carbonate may not be sufficiently anhydrous, or the DMF may contain water. Use freshly dried K₂CO₃ and anhydrous DMF. Ensure the alkylating agent is of high purity and used in slight excess.

-

Conclusion

The integration of an in-situ silylation step transforms the classical Gould-Jacobs reaction into a more efficient and streamlined one-pot process. By forming a transient, highly reactive TMS ester intermediate, the energy barrier for the critical thermal cyclization is significantly reduced. This methodology minimizes intermediate handling, reduces solvent waste, and shortens overall synthesis time, making it a highly valuable strategy for both academic research and industrial production of fluoroquinolone intermediates.

References

-

Synthesis of 7-chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, ethyl ester. PrepChem.com. [Online]. Available: [Link]

-

Bischler–Napieralski reaction. Wikipedia. [Online]. Available: [Link]

-

Bischler-Napieralski Reaction. J&K Scientific LLC. [Online]. Available: [Link]

-

Bischler-Napieralski Reaction. Organic Chemistry Portal. [Online]. Available: [Link]

Sources

Troubleshooting & Optimization

Removing excess silylating agents from trimethylsilyl benzoate samples

This guide provides researchers, scientists, and drug development professionals with in-depth technical assistance for the removal of excess silylating agents and their byproducts from trimethylsilyl benzoate samples. Our focus is on providing practical, field-proven solutions to common challenges encountered during the purification process, ensuring the integrity and purity of your final product.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove excess silylating agents and byproducts?

A1: Residual silylating agents and their byproducts can interfere with subsequent analytical procedures such as gas chromatography (GC) and mass spectrometry (MS) by creating artifact peaks.[1][2] They can also affect the reactivity and stability of the purified trimethylsilyl benzoate in downstream applications. Furthermore, silylating agents are reactive and moisture-sensitive, and their presence can lead to the slow degradation of the desired product over time.

Q2: What are the most common impurities I should expect in my crude trimethylsilyl benzoate sample?

A2: Besides the unreacted silylating agent (e.g., HMDS, BSTFA, TMCS), you will likely have byproducts from the silylation reaction. For instance, using hexamethyldisilazane (HMDS) generates ammonia, while N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) produces mono(trimethylsilyl)trifluoroacetamide and trifluoroacetamide.[3] If trimethylchlorosilane (TMCS) is used, either as the primary reagent or a catalyst, you will have HCl, which is typically scavenged by a base like pyridine or triethylamine, forming a salt.[4] The most common silicon-containing byproduct is hexamethyldisiloxane (HMDSO), formed from the reaction of the silylating agent with any trace water.

Q3: My downstream application is very sensitive to moisture. Which purification method is best?

A3: For applications requiring strictly anhydrous conditions, fractional vacuum distillation is the preferred method. This technique avoids the introduction of water, which is inherent in quenching and washing protocols. However, it requires that your trimethylsilyl benzoate is thermally stable at the distillation temperature.

Q4: I've noticed a white precipitate in my reaction mixture. What is it and how do I deal with it?

A4: A white precipitate is often a salt byproduct, such as ammonium chloride or triethylamine hydrochloride, formed during the silylation reaction.[5] This can typically be removed by filtration before distillation or during an aqueous workup.

Q5: Can I use silica gel chromatography to purify my trimethylsilyl benzoate?

A5: While silica gel chromatography is a powerful purification technique, it should be approached with caution for trimethylsilyl esters. The acidic nature of standard silica gel can lead to the hydrolysis of the silyl ester back to benzoic acid. If this method is necessary, using silica gel that has been neutralized with a base, such as triethylamine, is recommended.

Troubleshooting Guide

| Problem | Potential Cause | Recommended Solution |

| Product decomposes during distillation | The distillation temperature is too high, leading to thermal degradation of the trimethylsilyl benzoate. | - Ensure you are using an efficient vacuum source to lower the boiling point. - Use a short-path distillation apparatus to minimize the time the compound spends at high temperatures. - Consider a non-distillative purification method like a carefully executed aqueous workup if thermal instability is a persistent issue. |

| An emulsion forms during aqueous workup | The organic and aqueous phases are not separating cleanly. This can be caused by the presence of fine particulate matter or surfactants. | - Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer. - Allow the mixture to stand for a longer period without agitation. - If the emulsion persists, filter the entire mixture through a pad of Celite. |

| Low recovery of product after aqueous workup | The trimethylsilyl benzoate is being hydrolyzed back to benzoic acid due to prolonged contact with water or acidic/basic conditions. | - Minimize the time the organic layer is in contact with the aqueous phase. - Use a neutral or slightly basic wash (e.g., saturated sodium bicarbonate solution) to neutralize any acidic byproducts before washing with water. - Ensure the workup is performed at a low temperature (e.g., using an ice bath) to slow down the rate of hydrolysis.[6] |

| Product is contaminated with hexamethyldisiloxane (HMDSO) | The boiling points of trimethylsilyl benzoate and HMDSO are too close for efficient separation by simple distillation. | - Use a fractionating column with a high number of theoretical plates for improved separation. - If co-distillation is unavoidable, a subsequent aqueous wash can help remove the more water-soluble HMDSO, provided your product has sufficient hydrolytic stability. |

Purification Protocols

Method 1: Fractional Vacuum Distillation

This method is ideal for separating trimethylsilyl benzoate from less volatile silylating agents and byproducts.

Scientific Rationale: Fractional distillation separates compounds based on their boiling points. Under reduced pressure, the boiling points of the compounds are lowered, which helps to prevent thermal degradation of the desired product.

Comparative Data of Relevant Compounds:

| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) at 760 mmHg | Boiling Point (°C) at Reduced Pressure |

| Trimethylsilyl Benzoate | 194.30 | 221 | 102-104 @ 13 mmHg |

| Hexamethyldisilazane (HMDS) | 161.40 | 125 | - |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | 257.40 | 142 | 45-50 @ 14 mmHg[3][7] |

| Trimethylchlorosilane (TMCS) | 108.64 | 57 | -[8][9] |

| Hexamethyldisiloxane (HMDSO) | 162.38 | 101 | - |

Experimental Workflow:

Caption: Workflow for fractional vacuum distillation.

Step-by-Step Protocol:

-

Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum-jacketed Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

-

Sample Loading: Charge the distillation flask with the crude trimethylsilyl benzoate sample. Add a magnetic stir bar or boiling chips.

-

Vacuum Application: Connect the apparatus to a vacuum pump with a cold trap. Gradually apply vacuum to the desired pressure (e.g., 13 mmHg).

-

Heating: Begin stirring and gently heat the distillation flask using a heating mantle.

-

Fraction Collection: Collect the volatile impurities (e.g., excess silylating agent, HMDSO) as the forerun. As the temperature stabilizes at the boiling point of trimethylsilyl benzoate (approx. 102-104 °C at 13 mmHg), switch to a clean receiving flask to collect the pure product.

-

Analysis: Analyze the collected fractions for purity using a suitable method such as GC-MS or NMR.

-

Completion: Once the product has been distilled, discontinue heating and allow the apparatus to cool before slowly releasing the vacuum.

Method 2: Quenching and Extractive Workup

This method is suitable when distillation is not feasible or when dealing with thermally sensitive compounds.

Scientific Rationale: This procedure involves quenching the reactive silylating agents by converting them into more easily removable, water-soluble byproducts. Subsequent liquid-liquid extraction separates the desired organic product from these aqueous-soluble impurities.

Experimental Workflow:

Caption: Workflow for quenching and extractive workup.

Step-by-Step Protocol:

-

Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a quenching agent such as methanol to react with any remaining silylating agent.[10][11] The use of methanol is advantageous as it forms methoxytrimethylsilane, which is volatile and can be easily removed.

-

Dilution and Extraction: Dilute the quenched reaction mixture with a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) and water. Transfer the mixture to a separatory funnel.

-

Layer Separation: Shake the separatory funnel gently, venting frequently to release any pressure. Allow the layers to separate completely.

-

Washing: Drain the aqueous layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove any acidic byproducts), and then with brine.

-

Drying: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified trimethylsilyl benzoate.

References

-

BSTFA - Grokipedia. (n.d.). Retrieved February 25, 2026, from [Link]

-

Trimethylchlorosilane(TMCS/M3) - PRODUCTS. (n.d.). Retrieved February 25, 2026, from [Link]

-

Trimethylchlorosilane or TMCS or Trimethylsilyl chloride or Chlorotrimethylsilane Manufacturers, with SDS GHS MSDS Sheet. (n.d.). Retrieved February 25, 2026, from [Link]

-

BSTFA - Wikipedia. (n.d.). Retrieved February 25, 2026, from [Link]

-

TMCS: Trimethylchlorosilane - Regis Technologies. (n.d.). Retrieved February 25, 2026, from [Link]

-

N,O-Bis-(Trimethylsilyl) Trifluoro Acetamide (BSTFA) GC reference standard, AnStan - Certificate of Analysis. (n.d.). Retrieved February 25, 2026, from [Link]

- Removal of silylated compounds from solvent and gas waste streams. (n.d.). Google Patents.

-

Silylation - Wikipedia. (n.d.). Retrieved February 25, 2026, from [Link]

-

Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. (2017, October 11). ResearchGate. Retrieved February 25, 2026, from [Link]

-

Working with Hazardous Chemicals - Organic Syntheses. (n.d.). Retrieved February 25, 2026, from [Link]

-

Why do my silylations always fail? - Chromatography Forum. (2014, October 8). Retrieved February 25, 2026, from [Link]

-

Solvent free selective silylation of alcohols, phenols and naphthols with HMDS catalyzed by H-β - Semantic Scholar. (n.d.). Retrieved February 25, 2026, from [Link]

-

Mechanistic Investigations of Alcohol Silylation with Isothiourea Catalysts - RSC Publishing. (2021, October 27). Retrieved February 25, 2026, from [Link]

-

Troubleshooting: The Workup - University of Rochester. (n.d.). Retrieved February 25, 2026, from [Link]

-

What is the best method for the preparation of silyl enol ethers without using air sensitive methods/techniques? | ResearchGate. (2015, April 5). Retrieved February 25, 2026, from [Link]

-

Silyl ether synthesis by silylation or cyanosilylation - Organic Chemistry Portal. (n.d.). Retrieved February 25, 2026, from [Link]

-

How to remove chlorotrimethylsilane (TMSCl) from the reaction mixture? - ResearchGate. (2017, February 13). Retrieved February 25, 2026, from [Link]

-

A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions Procedure (Note 1) - Organic Syntheses. (2022, May 9). Retrieved February 25, 2026, from [Link]

-

Technical Notes - Removal of Reaction Solvent by Extractive Workup. (n.d.). Retrieved February 25, 2026, from [Link]

-

How to removal of excess silyl ether reagent from reaction mixture? - ResearchGate. (2018, January 25). Retrieved February 25, 2026, from [Link]

-

Remote Silyl Groups Enhance Hydrolytic Stability and Photocleavage Efficiency in Carbamates for Protein Release - PMC. (n.d.). Retrieved February 25, 2026, from [Link]

-

Mechanistic investigations of alcohol silylation with isothiourea catalysts. (2021, November 17). Retrieved February 25, 2026, from [Link]

-

Remove Sticky Reagents. (n.d.). Retrieved February 25, 2026, from [Link]

-

What is the best procedure for silylation of hydroxy compounds ? | ResearchGate. (2019, September 21). Retrieved February 25, 2026, from [Link]

-

Quenching of Pyrophoric Materials - The Sarpong Group. (2016, November 22). Retrieved February 25, 2026, from [Link]

-

tert-Butyldimethylsilyl Ethers - Organic Chemistry Portal. (n.d.). Retrieved February 25, 2026, from [Link]

-

Any troubleshooting for a reaction work-up? : r/chemistry - Reddit. (2023, October 26). Retrieved February 25, 2026, from [Link]

-

Quenching Reactive Substances - KGROUP. (2006, October 27). Retrieved February 25, 2026, from [Link]

-

Dehydrogenative Silylation of Alcohols Under Pd-Nanoparticle Catalysis - SciSpace. (2019, January 14). Retrieved February 25, 2026, from [Link]

-

4: Extraction - Chemistry LibreTexts. (2022, April 7). Retrieved February 25, 2026, from [Link]

-

GUIDE FOR CHEMICAL SYNTHESIS & PURIFICATION - Obrnuta faza. (n.d.). Retrieved February 25, 2026, from [Link]

-

acetyltrimethylsilane - Organic Syntheses Procedure. (n.d.). Retrieved February 25, 2026, from [Link]

-

Phelps and Eddy-Purification of Esters. 253. (n.d.). Retrieved February 25, 2026, from [Link]

Sources

- 1. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 2. Why do my silylations always fail? - Chromatography Forum [chromforum.org]

- 3. BSTFA - Wikipedia [en.wikipedia.org]

- 4. What is Chlorotrimethylsilane?_Chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Trimethylsilyl p-(trimethylsilyloxy)benzoate | CAS 2078-13-9 [benchchem.com]

- 7. grokipedia.com [grokipedia.com]

- 8. TMCS: Trimethylchlorosilane - Regis Technologies [registech.com]

- 9. far-chemical.com [far-chemical.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. par.nsf.gov [par.nsf.gov]

Optimizing reaction temperature for labile fluorinated esters

Technical Support Center: Labile Fluorinated Esters

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of reaction temperature for thermally labile fluorinated esters. Our goal is to equip you with the scientific principles and practical methodologies to navigate the challenges associated with these sensitive yet powerful chemical entities.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during your experiments. The solutions provided are grounded in chemical principles and field-proven strategies to help you identify the root cause of a problem and systematically resolve it.

Q1: My reaction yield is low or non-existent. How do I determine if the temperature is the culprit?

A: Low yield is a classic optimization problem where temperature plays a dual role. It can be either too low, resulting in sluggish kinetics, or too high, causing product decomposition that outpaces its formation.

Causality: The Arrhenius equation dictates that reaction rates increase with temperature. However, decomposition pathways also accelerate, often at a faster pace than the desired reaction above a certain thermal threshold. The key is to find the "sweet spot" where the rate of formation is maximized relative to the rate of degradation.

Troubleshooting Workflow:

-

Establish Baselines: First, confirm that your reagents are active and your system is anhydrous, as many fluorinating agents are highly sensitive to moisture.[1] Run the reaction at a known, conservative temperature (e.g., 0 °C or room temperature) and monitor for any product formation over an extended period (12-24h).

-

Systematic Temperature Screening: If the reaction is clean but slow at a lower temperature, a systematic increase is warranted. A common strategy is to run small-scale, parallel reactions at incremental temperatures (e.g., 25 °C, 40 °C, 60 °C, 80 °C).[2]

-

Analyze the Output: For each temperature point, analyze the crude reaction mixture by a quantitative method (e.g., ¹⁹F NMR or LC-MS with an internal standard). This allows you to track not only the product yield but also the consumption of starting material and the emergence of degradation products.

The diagram below illustrates a decision-making process for troubleshooting low yields based on analytical observations.

Caption: Troubleshooting workflow for low product yield.

Q2: My reaction is messy, and I suspect the fluorinated ester product is decomposing. How can I confirm this and find a stable temperature range?

A: Product instability is a major challenge with electron-deficient fluorinated esters. Confirmation requires identifying degradation products and determining the product's thermal threshold.

Causality: The strong electron-withdrawing nature of fluorine atoms makes the ester's carbonyl carbon highly electrophilic and susceptible to nucleophilic attack (e.g., by trace water leading to hydrolysis).[3] At higher temperatures, elimination pathways (e.g., forming alkenes and releasing HF) or fragmentation can also become significant.[4][5]

Experimental Protocol: Determining Product Thermal Stability

This protocol helps you find the maximum temperature your isolated product can tolerate before significant degradation occurs.

-

Isolate and Purify: First, isolate a small, pure sample of your fluorinated ester product. Purity is critical to ensure you are observing the decomposition of your compound, not impurities.

-

Prepare Samples: Dissolve the pure ester in the reaction solvent in several vials.

-

Incubate at Various Temperatures: Place the vials in heating blocks set to different temperatures (e.g., 40 °C, 60 °C, 80 °C, 100 °C). Include a control sample at room temperature.

-

Time-Course Analysis: At set time intervals (e.g., 1h, 4h, 8h, 24h), take an aliquot from each vial and analyze it by LC-MS and ¹⁹F NMR.

-

Quantify Degradation: Plot the percentage of remaining ester versus time for each temperature. The highest temperature at which the ester concentration remains >95% over your typical reaction time is your recommended maximum operating temperature.

Data Summary Table:

| Temperature (°C) | % Ester Remaining (1h) | % Ester Remaining (4h) | % Ester Remaining (8h) | Major Degradation Product(s) Observed |

| 25 (Control) | 100% | 100% | 99.8% | None |

| 40 | 99.5% | 99.1% | 98.5% | Trace Hydrolysis |

| 60 | 97.2% | 92.5% | 85.1% | Hydrolysis Product |

| 80 | 81.0% | 65.3% | 44.2% | Hydrolysis, Elimination Byproduct |

| 100 | 45.6% | 15.8% | <5% | Multiple Degradation Products |

This is example data; your results will vary.

Frequently Asked Questions (FAQs)

Q1: Why are fluorinated esters often more thermally sensitive than their non-fluorinated analogs?

The high electronegativity of fluorine creates a strong inductive electron-withdrawing effect (-I effect). When fluorine atoms are positioned near the ester functional group (e.g., α- or β-fluoro esters), this effect polarizes the carbonyl bond, making the carbonyl carbon significantly more electrophilic.[6] This heightened electrophilicity makes the ester more susceptible to attack by nucleophiles, including trace amounts of water, which can initiate hydrolysis.[3] This inherent reactivity means that thermal energy is more likely to provide the activation energy needed for decomposition pathways.

Q2: What are the most common decomposition pathways I should be aware of when heating fluorinated esters?

Elevated temperatures can trigger several decomposition routes. Being aware of these can help in identifying byproducts and understanding your reaction's failure modes.

-

Hydrolysis: Reaction with water to form a carboxylic acid and a fluorinated alcohol. This is often the primary pathway in non-anhydrous conditions.

-

Elimination: Particularly for esters with fluorine on the alkyl portion, elimination can occur to form an alkene and a carboxylic acid. This is analogous to E1 or E2 elimination mechanisms and is highly temperature-dependent.

-

Fragmentation/Decarboxylation: At very high temperatures, C-C bond cleavage can occur, leading to a complex mixture of smaller molecules. In some cases, this can involve decarboxylation.

-

Formation of Hazardous Byproducts: It is crucial to be aware that decomposition can release toxic and corrosive gases like hydrogen fluoride (HF) or carbonyl fluoride (COF₂).[4][5] All heating experiments must be conducted in a well-ventilated chemical fume hood.[7]

The diagram below shows the competition between a desired nucleophilic substitution and a temperature-accelerated degradation pathway.

Caption: Competing reaction pathways for a labile ester.

Q3: What analytical techniques are best for monitoring these reactions?

A multi-faceted analytical approach is often necessary for a complete picture.

-

¹⁹F NMR Spectroscopy: This is the most powerful tool. It provides a clean background and allows for direct, quantitative monitoring of the consumption of fluorinated starting materials and the formation of fluorinated products and byproducts. It is excellent for identifying novel degradation products containing fluorine.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for monitoring the reaction progress of less volatile compounds. It can separate the starting material, product, and non-volatile byproducts, providing mass information for identification.

-

GC-MS (Gas Chromatography-Mass Spectrometry): Best suited for analyzing volatile components. It is particularly useful for detecting small, volatile degradation products or side-products that might be missed by other techniques.[8]

-

Ion-Selective Electrode (ISE) or Combustion Ion Chromatography (CIC): These techniques can be used to detect and quantify the formation of fluoride ions (F⁻) in the reaction mixture, which is a direct indicator of certain decomposition pathways (e.g., HF elimination).[9][10]

Q4: What are the most critical safety precautions when heating reactions with labile fluorinated compounds?

Safety must be the top priority.

-

Ventilation: Always work in a certified chemical fume hood to avoid inhaling potentially toxic fumes.[7] Decomposition can release highly toxic and corrosive gases like HF and carbonyl fluoride.[5]

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and appropriate chemical-resistant gloves.

-

Temperature Control: Use reliable heating equipment with accurate temperature controllers and secondary containment (e.g., an oil bath within a larger container) to prevent overheating and spills.[11]

-

Quenching Procedure: Be cautious when quenching the reaction. Addition of aqueous solutions can be exothermic and may accelerate the hydrolysis of any remaining activated ester. Always perform quenching at a low temperature (e.g., in an ice bath).

-

Waste Disposal: Dispose of fluorinated waste according to your institution's hazardous waste guidelines.

References

- Strategies for the synthesis of fluorinated polyesters - PMC - NIH. (2019, January 15).

- Effect of fluorine substitution on the rate for ester hydrolysis: Estimation of the hydrolysis rate of perfluoroalkyl esters | Request PDF.

- Aerosol direct fluorination of esters and the synthesis of perfluorinated olefins.

- Guide for the Safe Handling of Fluoropolymer Resins. (2025, September 8).

- Technical Support Center: Optimizing Reaction Conditions for Fluorin

- Guide to the Safe Handling of Fluoropolymer Resins.

- Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. (2025, October 2). RSC Publishing.

- Technical Support Center: Overcoming Side Reactions in Fluorin

- FPG Guidelines for the Safe Use of Fluoropolymers. MTG S.p.A.

- Guide for the Safe Handling of Fluoropolymer Resins January 2012. AGC Chemicals Europe.

- The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. (2016, August 8). Chemical Society Reviews (RSC Publishing).

- Overview on PFAS analytical methods.

- ANALYTICAL METHODS. (2023, December 1).

- Green Analytical Methods For The Determination Of Perfluorocarboxylic Acids (pfcas) And Fluorotelomer Alcohols (ftohs) In Water. (2023, December 1). ScholarWorks@UTEP.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Strategies for the synthesis of fluorinated polyesters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. fluoropolymers.eu [fluoropolymers.eu]

- 5. theic2.org [theic2.org]

- 6. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]

- 7. FPG Guidelines for the Safe Use of Fluoropolymers | MTG S.p.A. [mtgspa.com]

- 8. "Green Analytical Methods For The Determination Of Perfluorocarboxylic " by Ahsan Habib [scholarworks.utep.edu]

- 9. pub.norden.org [pub.norden.org]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. agcce.com [agcce.com]

Validation & Comparative

Decoding the Fragments: A Guide to the Mass Spectrum of Trimethylsilyl 2,3,4,5-Tetrafluorobenzoate

For researchers and scientists in drug development and metabolomics, gas chromatography-mass spectrometry (GC-MS) is an indispensable tool for the identification and quantification of a wide array of analytes. However, many compounds of interest, particularly those containing polar functional groups like carboxylic acids, are not directly amenable to GC-MS analysis due to their low volatility and potential for thermal degradation. Chemical derivatization is a crucial sample preparation step that transforms these polar analytes into more volatile and thermally stable derivatives, thereby enhancing their chromatographic performance and mass spectrometric detectability.

This guide provides an in-depth analysis of the electron ionization (EI) mass spectrum fragmentation pattern of trimethylsilyl (TMS) 2,3,4,5-tetrafluorobenzoate, a derivative of the corresponding tetrafluorobenzoic acid. Understanding these fragmentation pathways is paramount for confident compound identification in complex matrices. We will explore the characteristic ions, propose fragmentation mechanisms, compare the TMS derivatization with other common techniques, and provide a detailed experimental protocol for the preparation and analysis of this derivative.

The Rationale for Silylation in GC-MS

The primary objective of derivatization is to replace active hydrogen atoms in polar functional groups (e.g., -COOH, -OH, -NH2, -SH) with a less polar, more volatile protecting group.[1][2] Trimethylsilylation, the introduction of a trimethylsilyl group (-Si(CH3)3), is one of the most widely used derivatization techniques in GC-MS for several reasons.[3][4]

-

Increased Volatility: The replacement of a polar carboxyl proton with a nonpolar TMS group significantly reduces intermolecular hydrogen bonding, leading to a substantial increase in the volatility of the analyte.[1][4]

-

Enhanced Thermal Stability: TMS derivatives are generally more thermally stable than their parent compounds, minimizing on-column degradation during GC analysis.[4]

-

Characteristic Fragmentation: The TMS group imparts a distinct and predictable fragmentation pattern in the mass spectrometer, aiding in the structural elucidation of the original molecule.[5][6][7]

The Mass Spectrum of Trimethylsilyl 2,3,4,5-Tetrafluorobenzoate: A Predicted Fragmentation Pattern